molecular formula C20H16Cl2N4Ru B13401263 dichlororuthenium;2-pyridin-2-ylpyridine

dichlororuthenium;2-pyridin-2-ylpyridine

Cat. No.: B13401263
M. Wt: 484.3 g/mol
InChI Key: MGAJEYXQYJBLQL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlororuthenium;2-pyridin-2-ylpyridine, formally known as cis-bis(2,2'-bipyridine)dichlororuthenium(II) hydrate (C₂₀H₁₆Cl₂N₄Ru·xH₂O), is a ruthenium(II) coordination complex featuring two 2,2'-bipyridine (bpy) ligands, two chloride ions, and associated water molecules (hydration) . This compound is characterized by its octahedral geometry, where the bpy ligands occupy four equatorial coordination sites, and the chloride ions occupy axial positions. It is commercially available as a black-to-green powder with 97% purity, soluble in water, and widely utilized as a precursor in synthesizing photofunctional and biomedical Ru(II) polypyridyl complexes .

Properties

Molecular Formula

C20H16Cl2N4Ru

Molecular Weight

484.3 g/mol

IUPAC Name

dichlororuthenium;2-pyridin-2-ylpyridine

InChI

InChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2

InChI Key

MGAJEYXQYJBLQL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlororuthenium;2-pyridin-2-ylpyridine typically involves the reaction of ruthenium trichloride with 2-pyridin-2-ylpyridine ligands under specific conditions. One common method involves dissolving ruthenium trichloride in a suitable solvent, such as ethanol or acetonitrile, and then adding the 2-pyridin-2-ylpyridine ligands. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dichlororuthenium;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The complex can undergo ligand substitution reactions where the 2-pyridin-2-ylpyridine ligands are replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new complexes with different ligands.

Scientific Research Applications

Dichlororuthenium;2-pyridin-2-ylpyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and polymerization reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that this compound complexes can interact with DNA and proteins, making them potential candidates for drug development.

    Industry: The compound is used in the development of new materials, such as sensors and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of dichlororuthenium;2-pyridin-2-ylpyridine involves its ability to coordinate with various biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Complexes

Tris(2,2'-bipyridine)ruthenium(II) Chloride Hexahydrate

Structure : [Ru(bpy)₃]Cl₂·6H₂O contains three bpy ligands, forming a highly symmetric octahedral geometry.
Key Differences :

  • Ligand Field Strength : The tris-bipyridine configuration creates a stronger ligand field than dichlororuthenium;2-pyridin-2-ylpyridine, resulting in higher photoluminescence quantum yields (e.g., 6.8% vs. <1% for dichloro analogs) .
  • Applications : Widely employed in dye-sensitized solar cells (DSSCs) and electrochemical sensors due to its intense metal-to-ligand charge transfer (MLCT) transitions .
  • Stability : Greater hydrolytic stability compared to dichloro analogs, which undergo ligand substitution more readily .
Tetrakis(triphenylphosphine)dichlororuthenium(II)

Structure : [Ru(PPh₃)₄Cl₂] features four triphenylphosphine (PPh₃) ligands and two chloride ions.
Key Differences :

  • Ligand Type: PPh₃ is a stronger σ-donor and weaker π-acceptor than bpy, leading to distinct redox behavior. Oxidation potentials for Ru(II)/Ru(III) are ~0.7 V (vs. Ag/AgCl), lower than this compound (~1.2 V) .
  • Applications : Primarily used in homogeneous catalysis (e.g., hydrogenation) rather than photochemical applications .
  • Solubility : Lipophilic due to PPh₃ ligands, requiring organic solvents (e.g., dichloromethane) .
cis-Bis(1,10-phenanthroline)dichlororuthenium(II) Hydrate

Structure : Similar to this compound but with 1,10-phenanthroline (phen) ligands.
Key Differences :

  • Ligand Rigidity : Phenanthroline’s extended π-system enhances MLCT absorption in the visible range (λmax ≈ 450 nm vs. 420 nm for bpy) .
  • Biological Activity : Phen-based complexes exhibit higher cellular uptake and cytotoxicity in cancer cells compared to bpy analogs .

Data Table: Comparative Analysis of Ru(II) Complexes

Compound Ligands Molecular Weight (g/mol) λmax (nm) Applications Key References
cis-[Ru(bpy)₂Cl₂]·xH₂O 2 bpy, 2 Cl⁻ 484.35 420 Radiosensitizers, Catalysis
[Ru(bpy)₃]Cl₂·6H₂O 3 bpy 748.63 452 DSSCs, Sensors
[Ru(PPh₃)₄Cl₂] 4 PPh₃, 2 Cl⁻ 879.77 N/A Hydrogenation Catalysis
cis-[Ru(phen)₂Cl₂]·xH₂O 2 phen, 2 Cl⁻ 560.48 450 Anticancer Agents

Research Findings and Mechanistic Insights

  • Synthetic Versatility : this compound’s labile chloride ligands enable facile substitution with ancillary ligands (e.g., DIP in Ru-SR1#), making it a versatile precursor .
  • Radiosensitization : Ru(II) polypyridyl complexes derived from this compound enhance radiation-induced DNA damage by stabilizing guanine radicals, improving tumor growth inhibition by 40–60% compared to radiation alone .
  • Photophysical Limitations : The weak-field chloride ligands result in shorter excited-state lifetimes (~100 ns) compared to [Ru(bpy)₃]²⁺ (~600 ns), limiting its use in light-emitting devices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.